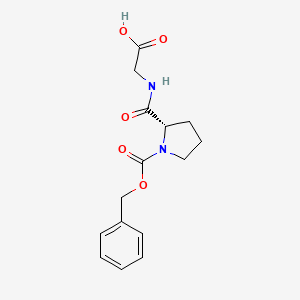

Z-Pro-Gly-OH

Description

Significance of Dipeptide Motifs in Advanced Biochemical Studies

Dipeptides, the smallest peptide units consisting of two amino acids linked by a peptide bond, are fundamental motifs in biochemistry. ontosight.ai While once considered mere breakdown products of proteins, they are now recognized as possessing distinct biological activities and serving as crucial signaling molecules. ontosight.aimdpi.com Their significance spans various biological processes, from their structural roles in proteins to their involvement in cellular communication and metabolism. ontosight.ainih.gov

The Proline-Glycine (Pro-Gly) dipeptide motif is of particular interest due to its unique structural and biological properties. ontosight.ai Key areas of its significance include:

Collagen Structure: The repeating sequence of Pro-Gly is fundamental to the stability of the collagen triple-helix, the most abundant protein in mammals. ontosight.aiontosight.ai The presence of proline and glycine (B1666218) allows for the tight coiling necessary for the structural integrity of connective tissues like skin, bones, and tendons. ontosight.aiontosight.ai

Cell Signaling and Biological Activity: Beyond its structural role, the Pro-Gly motif has been shown to exhibit biological activity. Studies have indicated that the dipeptide Pro-Gly can promote the expression and secretion of Insulin-like Growth Factor-1 (IGF-1) in certain cell lines and animal models. frontiersin.org Other peptide fragments containing the Pro-Gly-Pro sequence function as matrikines, which are extracellular matrix fragments that can regulate processes like inflammation and wound repair. nih.gov

Research Applications: The defined structure of dipeptides makes them valuable tools in biochemical and pharmacological research. oup.com They are used to study protein-protein interactions, enzyme mechanisms, and to serve as building blocks for creating peptide-based drugs. chemimpex.comnih.gov The stability and specific conformations of proline-containing dipeptides, in particular, make them attractive scaffolds in drug discovery. mdpi.com

Table 1: Examples of Biologically Active Dipeptide Motifs| Dipeptide Motif | Reported Biological Significance | Reference |

|---|---|---|

| Pro-Gly | Component of collagen, enhances elastin (B1584352) synthesis, promotes IGF-1 expression. | ontosight.aifrontiersin.org |

| Ala-Gln | Ameliorates peritoneal fibrosis. | nih.gov |

| Trp-His | Exhibits anti-atherosclerotic effects in rats. | frontiersin.org |

| Carnosine (β-Ala-His) | Acts as an antioxidant. | bachem.com |

| Asp-Glu | Functions as a neurotransmitter in the mammalian central nervous system. | bachem.com |

Historical Context of Protected Peptides in Academic Research

The chemical synthesis of peptides is a cornerstone of biochemical research, a field whose modern form was established through the development of protecting group strategies. wikipedia.org The first synthesis of a dipeptide, glycylglycine, was reported by Emil Fischer in 1901, marking the beginning of peptide chemistry. mdpi.comias.ac.in However, early methods were hampered by the challenge of controlling the reactions between the amino and carboxyl groups of amino acids, often leading to uncontrolled polymerization. peptide.com

The breakthrough came with the introduction of temporary protecting groups for the amine terminus. mdpi.com In 1932, Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. wikipedia.orgias.ac.inwikipedia.org This was a landmark development that revolutionized peptide synthesis. wikipedia.org The Z-group could be selectively introduced to protect the N-terminal amino group of an amino acid, allowing its carboxyl group to be activated and coupled with another amino acid. wikipedia.orgthieme-connect.de Crucially, the Z-group could then be removed under specific conditions—catalytic hydrogenation or treatment with strong acids—that did not break the newly formed peptide bond. wikipedia.orgbachem.com

This Bergmann-Zervas synthesis was the first truly successful method for controlled, stepwise peptide synthesis and remained the dominant methodology for decades. ias.ac.inwikipedia.org It established the fundamental principle of using protecting groups to orchestrate the assembly of amino acids into a defined sequence, paving the way for the synthesis of complex biologically active peptides like the hormone oxytocin (B344502) in 1953. ias.ac.inthieme-connect.de While solid-phase peptide synthesis (SPPS), developed later, has become a common method for research, solution-phase synthesis using protecting groups like Z remains vital, especially for large-scale industrial production and the synthesis of specific peptide fragments. wikipedia.orgbachem.com

Table 2: Key Milestones in the History of Peptide Synthesis| Year | Development | Significance | Reference |

|---|---|---|---|

| 1882 | Theodor Curtius synthesizes the first protected peptide, benzoylglycylglycine. | Early demonstration of peptide bond formation with a protected amino acid. | wikipedia.orgmdpi.com |

| 1901 | Emil Fischer synthesizes the first free dipeptide, glycylglycine. | Considered the beginning of modern peptide chemistry. | mdpi.comias.ac.in |

| 1932 | Max Bergmann and Leonidas Zervas introduce the benzyloxycarbonyl (Z) protecting group. | Enabled the first controlled, stepwise synthesis of peptides, revolutionizing the field. | wikipedia.orgwikipedia.org |

| 1953 | Vincent du Vigneaud completes the first chemical synthesis of a peptide hormone, oxytocin. | A landmark achievement demonstrating the power of the new synthetic methods. | ias.ac.in |

| 1963 | Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS). | Greatly accelerated and automated the process of peptide synthesis. | mdpi.com |

Scope and Research Trajectories of Z-Pro-Gly-OH Investigations

The compound this compound is primarily utilized as a protected dipeptide building block in solution-phase peptide synthesis. peptide.com Its structure combines the key features discussed previously: the biologically relevant Pro-Gly sequence and the historically significant Z protecting group. Research involving this specific compound is generally focused on its application in the synthesis of larger, more complex peptides and peptidomimetics.

The primary research trajectory for this compound is its role as a synthetic intermediate. The Z-group provides robust protection of the N-terminus, preventing unwanted side reactions during the coupling of the C-terminal glycine to the next amino acid in a sequence. peptide.com Following the coupling step, the Z-group can be cleanly removed to allow for further elongation of the peptide chain. This makes this compound and similar Z-protected di- and tripeptides valuable for the modular synthesis of peptide fragments, which can then be combined to create larger proteins. bachem.comacs.org

While direct biological studies on this compound itself are not extensively documented, its synthesis and use are integral to research aimed at creating peptides with specific biological functions. For instance, it could be used in the synthesis of collagen-mimetic peptides for studies on tissue engineering or in the creation of analogs of bioactive peptides to investigate structure-activity relationships. ontosight.aichemimpex.com The properties of the closely related compound, Z-Gly-Pro-OH, are well-characterized and highlight the typical physicochemical nature of such research compounds.

Table 3: Physicochemical Properties of the Related Compound Z-Gly-Pro-OH| Property | Value | Reference |

|---|---|---|

| CAS Number | 1160-54-9 | scbt.com |

| Molecular Formula | C₁₅H₁₈N₂O₅ | scbt.com |

| Molecular Weight | 306.32 g/mol | scbt.com |

| Form | Powder | |

| Melting Point | 155-158 °C | |

| Application | Peptide Synthesis (Solution Phase) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJIMQSJQYRZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-18-9 | |

| Record name | NSC334028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of Z Pro Gly Oh

Strategies for Z-Pro-Gly-OH Derivatization

Derivatization of this compound allows for the creation of novel compounds with tailored properties. Modifications can be targeted at the N-terminus by altering the protecting group or at the C-terminus by transforming the carboxylic acid group.

The N-terminus of the proline residue in this compound is protected by the Benzyloxycarbonyl (Z or Cbz) group. bachem.com The Z-group was one of the first widely adopted Nα-protecting groups in modern peptide synthesis. bachem.com It is a urethane-type protecting group, which is crucial for minimizing the risk of racemization at the activated amino acid's α-carbon during the coupling reaction. bachem.comwiley-vch.de This protection masks the reactivity of the proline's amino group, allowing the selective formation of a peptide bond between the glycine's C-terminus and the amino group of another molecule. wiley-vch.de The Z-group is stable under the conditions required for peptide coupling but can be readily removed when desired, typically through catalytic hydrogenation. bachem.comthieme-connect.de

The free carboxylic acid (-OH) at the glycine (B1666218) C-terminus of this compound is a primary site for chemical modification. This functional group can be activated to form esters, amides, or be coupled to larger molecules. For instance, novel podophyllotoxin (B1678966) derivatives with anti-tumor activity have been synthesized by coupling this compound with the parent compound, demonstrating a strategy where the dipeptide acts as a promoiety. cpu.edu.cn Another common modification is C-terminal amidation, which neutralizes the negative charge of the carboxyl group and can increase the peptide's stability against enzymatic degradation by mimicking the structure of native proteins. These modifications are critical for developing peptide-based pro-drugs and altering the pharmacokinetic properties of a molecule. nih.gov The synthesis of C-terminally modified peptides can be achieved through various methods, including direct nucleophilic cleavage of activated linkers in solid-phase synthesis. nih.gov

N-Terminal Protection Group Chemistry in this compound Synthesis

Solution-Phase Peptide Synthesis Techniques for this compound and Analogues

Solution-phase peptide synthesis (LPPS) is a classical and highly versatile method for preparing peptides and their analogues, including this compound. researchgate.net This technique involves carrying out coupling and deprotection reactions in a homogenous solution, with the purification of intermediates at each step. bachem.com The Boc/Bzl (tert-Butyloxycarbonyl/Benzyl) and Z/tBu (Benzyloxycarbonyl/tert-Butyl) protection strategies are commonly employed in solution synthesis. bachem.com The synthesis of this compound itself is a typical example of a solution-phase reaction.

The formation of the amide bond between proline and glycine requires a coupling reagent to activate the carboxylic acid group of the N-protected proline. The choice of reagent is critical to ensure high efficiency, fast reaction times, and minimal side reactions, particularly racemization. bachem.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. peptide.com To suppress racemization, they are almost always used with additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®). bachem.compeptide.com The combination of DIC and an additive like HOBt is considered one of the best methods for minimizing racemization, especially for base-free conditions. bachem.com

Onium Salts : Phosphonium (B103445) salts (e.g., BOP, PyBOP®, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient activators. bachem.compeptide.com Reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are particularly effective, while HATU is known for fast reactions with reduced epimerization. peptide.com PyOxim®, an Oxyma-based phosphonium salt, has shown superior efficiency compared to PyBOP® in mediating coupling reactions with lower racemization. luxembourg-bio.com

| Coupling Reagent | Racemization (DL %)* | Key Characteristics |

|---|---|---|

| PyAOP | 33.7 | Highly effective phosphonium salt, especially for N-methyl amino acids. peptide.com |

| PyBOP | 51.0 | Popular phosphonium salt, though can lead to higher racemization. luxembourg-bio.com |

| PyOxim | 22.2 | Oxyma-based phosphonium salt with low racemization and high efficiency. luxembourg-bio.com |

| HATU | N/A | Aminium salt known for rapid coupling and low epimerization. peptide.com |

| DIC/HOBt | N/A | Classic carbodiimide/additive combination noted for racemization suppression. bachem.com |

*Data from the solid-phase fragment condensation of Z-Gly-Gly-Val-OH + H-Pro-Gly-Gly-NH-Resin.

Orthogonal protection schemes are central to peptide synthesis, allowing for the removal of one type of protecting group without affecting others. bachem.comrsc.org In the context of this compound and its analogues, selective deprotection is key for chain elongation.

N-Terminal Z-Group Removal : The benzyloxycarbonyl group is classically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which cleaves the group to yield toluene (B28343) and carbon dioxide, leaving other groups like C-terminal esters and acid-labile side-chain protectors intact. thieme-connect.de

C-Terminal Ester Removal : If the C-terminus of this compound has been modified to an ester (e.g., a methyl or ethyl ester), it can be selectively cleaved. Saponification using a mild base like sodium hydroxide (B78521) (NaOH) can hydrolyze the ester back to a carboxylic acid. thieme-connect.de Alternatively, specific esters like the 2,2,2-trichloroethyl (Tce) ester can be removed reductively using zinc in acetic acid, a method that does not affect the Z-group. cdnsciencepub.com Acid-labile esters, such as a tert-butyl (tBu) ester, can be cleaved with acids like trifluoroacetic acid (TFA). nih.gov

Coupling Reagent Selection and Optimization

Solid-Phase Peptide Synthesis (SPPS) Applications Involving this compound Moieties

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides, where the growing peptide chain is anchored to an insoluble polymer resin. bachem.comrsc.org While SPPS typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary N-terminal protection, moieties like this compound can be integrated, primarily through fragment condensation. google.comkvinzo.com

Resin Selection for Pro-Gly Sequences

The choice of solid support is a critical parameter in Solid-Phase Peptide Synthesis (SPPS), influencing the efficiency of coupling reactions and the final yield of the desired peptide. rsc.org The properties of the resin, such as its material composition, swelling capacity, and linker functionalization, must be carefully considered. csic.esresearchgate.net

Polystyrene (PS), typically cross-linked with 1-2% divinylbenzene, is a widely used resin core in solid-phase synthesis due to its insolubility and mechanical stability. csic.esrsc.org However, the hydrophobicity of PS can present challenges, particularly for synthesizing long or aggregation-prone sequences. rsc.org To mitigate this, resins functionalized with polyethylene (B3416737) glycol (PEG), known as PEG-PS resins, have been developed. researchgate.net These hybrid resins offer improved swelling in the polar solvents used for SPPS, such as dimethylformamide (DMF), and can help to disrupt the interchain hydrogen bonding that leads to peptide aggregation. csic.esrsc.org

For sequences containing proline and glycine, such as Pro-Gly, a specific side reaction that must be managed is the formation of diketopiperazine. This intramolecular cyclization can occur after the deprotection of the second amino acid's N-terminus, leading to the cleavage of the dipeptide from the resin and terminating the synthesis prematurely. The use of 2-chlorotrityl chloride (2-CTC) resin is a common strategy to prevent this unwanted side reaction. researchgate.net The steric hindrance provided by the trityl linker minimizes the chance of diketopiperazine formation. researchgate.net Resins with low loading capacities (0.1-0.2 mmol/g) are also beneficial for reducing aggregation, especially for longer peptide chains. researchgate.net

Table 1: Comparison of Resins for Pro-Gly Peptide Synthesis

| Resin Type | Core Material | Key Characteristics | Application for Pro-Gly Sequences |

| Polystyrene (PS) | Polystyrene-divinylbenzene | High mechanical stability, hydrophobic. csic.esrsc.org | Standard support, but may promote aggregation. rsc.org |

| PEG-PS | Polyethylene glycol-Polystyrene | Improved swelling in polar solvents, reduced hydrophobicity. researchgate.net | Beneficial for overcoming aggregation issues. rsc.org |

| 2-Chlorotrityl (2-CTC) | Polystyrene | Acid-sensitive linker, provides steric hindrance. researchgate.netgoogle.com | Highly recommended to prevent diketopiperazine formation. researchgate.net |

| Wang Resin | Polystyrene | Acid-labile linker used to generate C-terminal acids. researchgate.netgoogle.com | Can be used, but risk of diketopiperazine formation is higher than with 2-CTC. |

Linker Chemistry in Segment Condensation

Native Chemical Ligation (NCL) is a powerful and widely used method for segment condensation. thieme-connect.denih.gov The classic NCL reaction involves the coupling of two unprotected peptide segments in an aqueous solution. thieme-connect.de One segment must have a C-terminal thioester, while the other requires an N-terminal cysteine residue. The reaction proceeds via a transthioesterification followed by an intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. nih.gov

To generate the required peptide thioesters for NCL, specialized linkers are employed during SPPS. mdpi.com For syntheses using the Boc/Bzl protection strategy, specific thioester linkers are available. mdpi.com For the more common Fmoc/tBu strategy, methods have been developed to generate thioesters post-synthesis or by using "safety-catch" linkers. For instance, a C-terminal thioester can be generated by activating the C-terminus with an agent like PyBOP and reacting it with a thiol, such as thiophenol, after the peptide has been assembled. nih.gov Other advanced linkers, like the bis(2-sulfanylethyl)amido (SEA) linker, have been developed to facilitate iterative NCL strategies directly on the solid phase. csic.es

Chemical segment condensation is most effective when the C-terminal amino acid of the acyl segment is a glycine or proline, as this minimizes the risk of racemization at the activated C-terminus. rug.nl

Table 2: Common Linkers and Cleavage Conditions for Peptide Synthesis

| Linker Name | C-Terminal Functionality | Cleavage Condition | Key Features |

| Wang | Acid | High concentration Trifluoroacetic Acid (TFA). researchgate.net | Standard for generating peptide acids. |

| Rink Amide | Amide | High concentration TFA. researchgate.net | Standard for generating peptide amides. |

| 2-Chlorotrityl (2-CTC) | Acid | Very mild acid (e.g., 0.5-1% TFA). researchgate.net | Allows for synthesis of protected peptide fragments. |

| Thioester Linkers | Thioester | Varies; often involves specific cleavage cocktails. mdpi.com | Essential for Native Chemical Ligation (NCL). mdpi.com |

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. dcu.ie This approach is particularly valuable for peptide synthesis as it can circumvent issues like side-chain protection and racemization that are common in purely chemical methods. rug.nldcu.ie

Enzymatic Catalysis in Peptide Bond Formation

The formation of a peptide bond is thermodynamically unfavorable in aqueous solutions, with the equilibrium favoring hydrolysis. mdpi.com Proteases, enzymes that naturally cleave peptide bonds, can be used as catalysts to drive the synthesis reaction forward under specific, non-physiological conditions. This can be achieved through two main approaches: thermodynamic control and kinetic control. mdpi.com

In the thermodynamic (or equilibrium-controlled) approach , the reaction equilibrium is shifted toward synthesis by altering the reaction conditions, such as using organic solvents or water-miscible cosolvents to decrease the water activity, thereby disfavoring hydrolysis. dcu.iemdpi.com

In the kinetic approach , an activated C-terminal ester of the acyl donor amino acid (or peptide) is used as a substrate. The protease catalyzes the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile (the acyl acceptor) in an aminolysis reaction. mdpi.com This aminolysis must compete successfully with hydrolysis. Kinetically controlled synthesis is generally faster and more efficient than the thermodynamic approach. mdpi.com

Several enzymes have been explored for peptide synthesis. While classic digestive proteases like chymotrypsin (B1334515) and trypsin were used initially, modern approaches often employ engineered ligases. mdpi.com For example, an engineered biocatalyst named aminolysin-A has been shown to catalyze the formation of various peptide bonds, including dipeptides and oligopeptides, through an aminolysis mechanism. rsc.org Another example is the enzyme DltA, which can synthesize oligopeptides through a novel mechanism involving the enzymatic formation of an S-acyl-cysteine intermediate followed by a chemical S-to-N acyl transfer, a process similar to NCL but without the need for a pre-formed thioester fragment. nih.gov

Table 3: Comparison of Enzymatic Peptide Synthesis Strategies

| Strategy | Principle | Acyl Donor | Conditions | Advantages | Disadvantages |

| Thermodynamic Control | Shifts equilibrium toward synthesis. mdpi.com | N-protected amino acid | Low water content, organic solvents. mdpi.com | Simple substrates, no activation needed. | Very slow reaction rates, high enzyme concentration needed. mdpi.com |

| Kinetic Control | Aminolysis of an acyl-enzyme intermediate outcompetes hydrolysis. mdpi.com | N-protected amino acid ester | Aqueous or biphasic systems. mdpi.com | Faster rates, lower enzyme concentration. | Requires activated substrate, risk of product hydrolysis. |

Biocatalytic Approaches for Stereoselective Synthesis

A major advantage of using enzymes in synthesis is their inherent stereoselectivity. Biocatalysts can distinguish between enantiomers, allowing for the synthesis of chirally pure peptides, which is often a significant challenge in chemical synthesis. nih.gov

Biocatalytic methods have been developed for the highly stereoselective synthesis of prolyl peptides. nih.gov These methods can combine enzymatic reactions with other chemical transformations, such as multicomponent reactions, to build complex peptide structures with precise stereochemical control. nih.gov For instance, d-stereospecific amidohydrolases (DAH) have been used to synthesize dipeptides with a d,l-configuration, as the enzyme preferentially recognizes d-aminoacyl esters as substrates but uses l-amino acids as acyl acceptors. researchgate.net

Furthermore, enzymes can be engineered to create novel biocatalysts for the synthesis of non-canonical amino acids (ncAAs), which can then be incorporated into peptides. researchgate.net For example, engineered versions of the tryptophan synthase β-subunit (TrpB) can catalyze reactions to produce a diverse range of ncAAs. researchgate.net These biocatalytic systems offer a green and efficient alternative for producing complex chiral building blocks for peptide synthesis. mdpi.com

Biochemical and Enzymatic Activity of Z Pro Gly Oh

Interactions with Proline-Specific Peptidasesresearchgate.netdcu.ie

Proline-specific peptidases are a unique class of enzymes that recognize and cleave peptide bonds involving the amino acid proline. researchgate.net Due to the rigid structure of proline, these peptide bonds are resistant to cleavage by most other proteases. nih.gov The study of these specialized enzymes is crucial for understanding the regulation of many biologically active peptides. researchgate.net

Substrate Specificity of Prolyl Oligopeptidase (POP) Towards Z-Pro-Gly-OH Analogues

Prolyl oligopeptidase (POP) is a serine protease that specifically cleaves peptides on the carboxyl side of proline residues. tandfonline.com The substrate specificity of POP has been investigated using various synthetic peptides, including analogues of this compound. For instance, studies have utilized substrates like Z-Gly-Pro-MCA and Z-Gly-Pro-pNA to characterize POP activity. dcu.ieencyclopedia.pub Research has shown that POP from different sources exhibits varying affinities for these substrates. For example, bovine brain POP was found to have a lower affinity for Z-Gly-Pro-MCA compared to other reported values. dcu.ie The N-blocked dipeptide structure is a key feature for recognition by POP. dcu.ie

The specificity of POP is not limited to small dipeptides. It can be competitively inhibited by larger proline-containing peptides such as angiotensins I, II, and III, as well as TRH. dcu.ie This indicates that the active site of POP can accommodate and interact with a range of proline-containing sequences.

Enzymatic Hydrolysis Mechanisms of X-Pro-Gly-OH Substrates

The hydrolysis of the X-Pro bond, a tertiary amide bond, by proline-specific peptidases is a chemically challenging reaction. acs.org Unlike the more common secondary amide bonds, the planarity and electronic properties of the tertiary amide in the X-Pro linkage make it highly resistant to enzymatic cleavage. acs.orguzh.ch

Computational studies have shed light on the mechanism employed by Xaa-Pro peptidases. These enzymes utilize a dinuclear metal center, typically containing two manganese ions, within their active site. acs.org The proposed mechanism involves an anti nucleophilic attack and protonation of the amide nitrogen, which is distinct from the syn attack mechanism used by proteases acting on secondary amide bonds. acs.org This unique catalytic strategy allows these enzymes to overcome the high energy barrier associated with tertiary amide bond hydrolysis.

Furthermore, the hydrolysis of X-Pro bonds can also be achieved non-enzymatically under specific conditions. For instance, the Pd(II) ion has been shown to selectively hydrolyze the X-Pro peptide bond within X-Pro-Met and X-Pro-His sequences under mild conditions. nih.gov This process is facilitated by the anchoring of the Pd(II) ion by the methionine or histidine side chain, which positions it to catalyze the cleavage of the preceding X-Pro bond. nih.gov

Kinetic Characterization of Enzyme-Z-Pro-Gly-OH Interactions

Kinetic studies are essential for understanding the efficiency and mechanism of enzyme-substrate interactions. The kinetic parameters for the hydrolysis of this compound analogues by proline-specific peptidases have been determined in various studies. For example, a novel Z-Pro-prolinal-insensitive peptidase (ZIP) from bovine serum, which cleaves the POP substrate Z-Gly-Pro-MCA, was found to have a high affinity for this substrate with a K(m) of 54 µM. nih.gov In another study, bovine serum POP exhibited a K(m) of 94 µM for Z-Gly-Pro-MCA. dcu.ie

The kinetic characterization of prolyl oligopeptidase B from Galerina marginata (GmPOPB), which acts as a macrocyclase, revealed a detailed kinetic sequence. acs.org This study combined steady-state and pre-steady-state kinetics to identify rate-limiting steps in the enzymatic cycle, including product release. acs.org Such detailed kinetic analyses provide a deeper understanding of the catalytic cycle of these enzymes.

| Enzyme | Substrate | K(m) (µM) | k(cat) (s⁻¹) | k(cat)/K(m) (µM⁻¹s⁻¹) | Source Organism/Tissue | Reference |

|---|---|---|---|---|---|---|

| Z-Pro-prolinal-insensitive peptidase (ZIP) | Z-Gly-Pro-MCA | 54 | N/A | N/A | Bovine serum | nih.gov |

| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-MCA | 94 | N/A | N/A | Bovine serum | dcu.ie |

| Prolyl Oligopeptidase (POP) | pGlu-His-Pro-MCA | 62 | N/A | N/A | Bovine serum | dcu.ie |

| SARS-CoV-2 PLpro | Z-Arg-Leu-Arg-Gly-Gly-AMC | 6.9 ± 1.4 | 0.11 ± 0.03 | 0.016 | Recombinant | asm.org |

| Galerina marginata POPB (GmPOPB) | 25mer peptide | 51 | 0.58 | 0.011 | Galerina marginata | acs.org |

Role of this compound in Probing Novel Peptidases

The substrate Z-Gly-Pro-MCA, an analogue of this compound, has been instrumental in the discovery and characterization of novel proline-specific peptidases. dcu.ie Its use led to the identification of a Z-Pro-prolinal-insensitive peptidase (ZIP) in bovine serum, an enzyme that cleaves Z-Gly-Pro-MCA but is not inhibited by the classic POP inhibitor Z-Pro-prolinal. dcu.ienih.gov This discovery highlighted that not all Z-Gly-Pro-MCA hydrolyzing activity is attributable to POP, revealing the existence of other proline-specific enzymes. nih.gov

Further research on ZIP, purified from bovine serum, revealed it to be a new proline-specific endopeptidase with a broad substrate specificity for proline-containing peptides. nih.govdcu.ie The use of such specific substrates is therefore crucial for identifying and distinguishing between different proline-specific peptidases that may coexist in biological samples. dcu.ie

Biological Roles and Mechanistic Studies of Pro-Gly Containing Peptides in Vitro

Peptides containing the Pro-Gly sequence are involved in a variety of biological processes and are of interest for their potential therapeutic applications. nih.govresearchgate.net These peptides, often referred to as glyprolines, can originate from the breakdown of proteins like collagen and elastin (B1584352). nih.gov

Modulation of Cellular Processes by Peptide Analogues

Pro-Gly containing peptides and their analogues have been shown to modulate various cellular processes in vitro. For example, the dipeptide Pro-Gly has been found to promote the expression and secretion of Insulin-like Growth Factor-1 (IGF-1) in HepG2 cells. frontiersin.org This effect was specific to the dipeptide, as a mixture of proline and glycine (B1666218) did not produce the same result, and it was mediated through the JAK2/STAT5 signaling pathway. frontiersin.org

Other studies have demonstrated that Pro-Gly containing peptides can influence inflammatory responses and neurosignaling. nih.gov For instance, the tripeptide Pro-Gly-Pro (PGP) and its derivatives have been shown to have neuroprotective and anti-inflammatory effects. nih.govsemanticscholar.org Furthermore, peptides containing the Pro-Gly sequence have been found to inhibit platelet aggregation in vitro, suggesting a potential role in thrombosis. nih.gov The repeating peptide in elastin, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), has been shown to be chemotactic for fibroblasts and monocytes, indicating a role in tissue repair and inflammation. researchgate.net

Receptor-Ligand Interactions at the Molecular Level

Receptor-ligand interactions are fundamental to numerous biological processes, including signal transduction and metabolic pathways. mdpi.combruker.com The binding of a ligand to a receptor can induce conformational changes, initiating a physiological response. bruker.com The affinity, or the strength of this binding, determines the potency and duration of the ligand's effect. bruker.com

The dipeptide core of this compound, Pro-Gly, has been shown to engage in specific receptor-ligand interactions. In vitro studies using HepG2 cells demonstrated that Pro-Gly promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1). frontiersin.org This effect is mediated through the peptide transporter 1 (PepT1). frontiersin.org The research indicated that Pro-Gly treatment increased the expression of PepT1. frontiersin.org Furthermore, the knockdown of PepT1 using siRNA eliminated the observed increase in IGF-1, confirming the transporter's crucial role. frontiersin.org This interaction subsequently activates the JAK2/STAT5 signaling pathway, leading to the physiological outcome. frontiersin.org The Pro-Gly dipeptide was found to enhance the interaction between JAK2 and STAT5 and promote the translocation of phosphorylated STAT5 to the nucleus. frontiersin.org This demonstrates a specific molecular pathway initiated by the peptide's interaction with a cellular transporter.

The binding of peptide ligands to their receptors can be complex, often involving multiple interaction points and affecting the receptor's conformation. mdpi.com For instance, peptide ligands can induce significant rearrangements of the extracellular domains of their target receptors. mdpi.com The characterization of these atomic-level interactions, which include hydrogen bonds, π-stacking, and electrostatic attractions, is essential for understanding the molecular recognition process. acs.org

In Vitro Models for Investigating Peptide Function

In vitro models are indispensable tools for the discovery and characterization of bioactive peptides, allowing researchers to study their functions in a controlled environment. mdpi.com These models, often utilizing cell cultures, are crucial for initial screening and for elucidating the mechanisms of action before proceeding to in vivo studies. mdpi.com

A pertinent example is the use of the HepG2 human liver cancer cell line to investigate the function of the Pro-Gly dipeptide. frontiersin.org In this model, researchers could quantify changes in gene and protein expression and measure secreted factors in response to the peptide. frontiersin.org The study showed that Pro-Gly, at concentrations of 0.5 mM and 1.0 mM, significantly increased the protein expression of prepro IGF-1 and the secretion of IGF-1 into the cell culture supernatant. frontiersin.org This cell-based assay provided a platform to dissect the intracellular signaling pathway, revealing the dependency on the PepT1 transporter and the activation of JAK2/STAT5 signaling. frontiersin.org

Another application of in vitro models involves the use of synthetic collagen-model peptides, which frequently incorporate Gly-Pro-Yyy repeating triplets. nih.gov These models are used to study collagen stability, folding, and interactions with other proteins. nih.gov The thermal stability of these triple-helical peptides (THPs) can be fine-tuned for use under physiological conditions in vitro, with melting temperatures (Tm) ranging from 30 to 70 °C. nih.gov Additionally, peptides have been used in vitro to induce biological processes in organisms like jellyfish, where the peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH can trigger metamorphosis in larvae at micromolar concentrations. bachem.com

| In Vitro Model | Peptide Studied | Key Findings | Reference |

| HepG2 Cells | Pro-Gly | Promoted expression and secretion of IGF-1 via PepT1-JAK2/STAT5 pathway. | frontiersin.org |

| Collagen-Model Peptides | (Pro-Hyp-Gly)n | Used to study triple-helix stability and protein interactions. | nih.gov |

| Jellyfish Larvae | Z-Gly-Pro-Gly-Gly-Pro-Ala-OH | Induced metamorphosis at micromolar concentrations. | bachem.com |

Contributions to Peptide-Based Inhibitor and Modulator Design

Peptide-based inhibitors have emerged as compelling alternatives to small molecules for targeting protein-protein interactions (PPIs), which are often characterized by large and flat binding surfaces. mdpi.com Peptides offer high specificity and can be modified to improve their therapeutic properties. mdpi.com The dipeptide Pro-Gly-OH is valued as a building block in the design of novel peptides that can target specific biological pathways, potentially improving the efficacy of treatments. chemimpex.com

Structure-Activity Relationship Studies for Bioactive Motifs

Structure-activity relationship (SAR) studies are critical for optimizing the potency and properties of bioactive peptides. mdpi.com The amino acid composition and sequence are primary determinants of a peptide's biological activity. nih.govimrpress.com Hydrophobic amino acids, including proline and glycine, are often important for the activity of antioxidant peptides, potentially by facilitating entry into target cells. nih.govimrpress.com

| Peptide/Analogue | Bioactive Motif | Observed Activity/Property | Reference |

| Antioxidant Peptides | Contains Pro, Gly | Hydrophobicity contributes to radical scavenging activity. | nih.govimrpress.com |

| STAT3 Inhibitor 5d | Pro-based scaffold | Improved inhibitory activity (IC₅₀ = 2.4 μM) and selectivity. | acs.org |

| p53-HDM2 inhibitor | D-Pro-L-Pro | Acts as a turn inducer to mimic an α-helix. | mdpi.com |

Design Principles for Targeting Specific Biological Pathways

The rational design of peptides to modulate specific biological pathways is a cornerstone of modern synthetic biology and therapeutics. royalsocietypublishing.org This involves creating molecules that can interact productively with natural cellular machineries while minimizing undesirable effects. royalsocietypublishing.org A key principle is to design peptides that mimic natural interaction motifs, such as the α-helical region of p53, to disrupt oncogenic protein-protein interactions. mdpi.com

The Pro-Gly dipeptide serves as a practical example of targeting a specific pathway. Its ability to upregulate IGF-1 expression is mediated specifically through the PepT1 transporter and the subsequent activation of the JAK2/STAT5 cascade. frontiersin.org This illustrates a design principle where a simple peptide can be used to engage a specific transporter to elicit a downstream signaling event. frontiersin.org This targeted engagement avoids broad, off-target effects. Another design principle involves creating peptide-based inhibitors that disrupt the dimerization of target proteins, a common mechanism for protein function. nih.gov For instance, a peptide inhibitor was designed to disrupt the homodimerization of galectin-7, which is critical for its function. nih.gov Such strategies require a detailed structural understanding of the target protein's interface. nih.gov

Development of Enzyme Probes and Fluorescent Substrates

The this compound structure is closely related to key components used in the development of probes for detecting enzyme activity. Specifically, the Z-Gly-Pro moiety is a common recognition sequence for certain proteases, particularly prolyl endopeptidases (PEPs) and fibroblast activation protein (FAP). tandfonline.comnih.gov

To create a functional probe, this dipeptide sequence is typically conjugated to a reporter molecule, such as a fluorophore or a chromophore. Z-Gly-Pro-AMC is a widely used fluorogenic substrate where AMC (7-amino-4-methylcoumarin) is the fluorescent reporter group. nih.govcaymanchem.com In its intact form, the substrate is non-fluorescent. caymanchem.com Upon enzymatic cleavage of the amide bond after the proline residue by an enzyme like PEP, the highly fluorescent AMC is released. caymanchem.com The resulting fluorescence can be measured to quantify enzyme activity, with excitation and emission maxima around 340-380 nm and 440-460 nm, respectively. caymanchem.commedchemexpress.com

Similarly, Z-Gly-Pro-pNA, which uses p-nitroanilide as a chromogenic reporter, is used in colorimetric assays for PEP activity. tandfonline.comnih.gov The utility of these substrates is highlighted in comparative studies; for example, both POP (prolyl oligopeptidase) and FAP are known to cleave the generic probe Z-Gly-Pro-AMC, which can confound results if not accounted for. nih.gov The development of such probes is essential for biochemical studies and for screening potential enzyme inhibitors. nih.gov

| Enzyme Substrate | Structure | Enzyme(s) Detected | Reporter Group | Detection Method | Reference |

| Z-Gly-Pro-AMC | Z-Gly-Pro-NH-AMC | Prolyl Endopeptidase (PEP), Fibroblast Activation Protein (FAP) | AMC | Fluorometric | nih.govcaymanchem.commedchemexpress.com |

| Z-Gly-Pro-pNA | Z-Gly-Pro-NH-pNA | Prolyl Endopeptidase (PEP) | p-Nitroanilide | Colorimetric | tandfonline.comnih.gov |

Advanced Analytical Methodologies for Z Pro Gly Oh Characterization in Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification and analysis of peptides. By exploiting the differential partitioning of a compound between a stationary and a mobile phase, complex mixtures can be separated into their individual components. For a protected tripeptide like Z-Pro-Gly-OH, these techniques are crucial for both assessing purity and for isolating the target molecule from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the purity assessment of peptides. nih.govspringernature.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, where separation is based on the hydrophobicity of the molecules. nih.govhplc.eu The peptide mixture is introduced into a column packed with a nonpolar stationary phase (e.g., C18), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used for elution. hplc.eu Peptides are eluted in order of increasing hydrophobicity. nih.gov

The purity of this compound is determined by integrating the peak area of the target peptide and comparing it to the total area of all detected peaks in the chromatogram. genscript.com A high purity level, often greater than 95% or 98%, is typically required for research-grade peptides. glpbio.comrsc.org The use of a photodiode array (PDA) detector allows for the measurement of UV absorbance across a range of wavelengths, which can help in identifying co-eluting impurities by detecting spectral variations across a single peak. sepscience.com For a more definitive assessment, liquid chromatography-mass spectrometry (LC-MS) can be employed, which couples the separation power of HPLC with the mass detection capabilities of MS, allowing for the identification of impurities based on their mass-to-charge ratio. sepscience.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for the separation of polar compounds like peptides. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water, creating a water-enriched layer on the stationary phase into which polar analytes can partition.

Table 1: Illustrative HPLC Parameters for Peptide Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. hplc.eu |

| Mobile Phase A | 0.1% TFA in water | Acidic modifier to improve peak shape and provide counter-ions. hplc.eu |

| Mobile Phase B | 0.1% TFA in acetonitrile | Organic solvent to elute peptides based on hydrophobicity. hplc.eu |

| Gradient | 5-95% B over 30 min | Gradually increases the organic solvent concentration to elute peptides with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. hplc.eu |

| Detection | UV at 214/280 nm | Peptide bonds absorb at ~214 nm; aromatic residues (like the Z-group) absorb at ~280 nm. |

| Injection Volume | 10-20 µL | Standard volume for analytical injections. |

This table presents a generalized set of parameters. Actual conditions for this compound would require method development and optimization.

Preparative Chromatography for Scale-Up Synthesis

Following successful small-scale synthesis and purification, preparative chromatography is employed to isolate larger quantities of this compound. gilson.com The principles are the same as analytical HPLC, but it utilizes larger columns with higher loading capacities. lcms.cz The goal is to maximize throughput while maintaining adequate resolution to separate the target peptide from impurities. dikmatech.com

The method developed at the analytical scale is typically transferred to the preparative scale. lcms.cz This involves adjusting the flow rate and injection volume proportionally to the increase in column diameter to maintain separation performance. Loading studies are performed to determine the maximum amount of crude sample that can be loaded onto the column without compromising the purity of the collected fractions. Automated systems with fraction collectors are commonly used to collect the eluent containing the purified peptide. evotec.com

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like peptides. cpcscientific.comlibretexts.org In ESI-MS, a solution of the peptide is passed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges. libretexts.org

These multiply charged ions allow for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range. uab.edu The resulting mass spectrum displays a series of peaks corresponding to the peptide with different numbers of charges. The molecular weight of the peptide can be determined with high accuracy by deconvoluting this series of multiply charged ions. uab.edulcms.cz For this compound, ESI-MS would be used to confirm that the molecular weight of the synthesized peptide matches its theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Sequence Analysis

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. sc.edu In an MS/MS experiment, a specific precursor ion (e.g., one of the multiply charged ions of this compound from the ESI source) is selected and then fragmented by collision-induced dissociation (CID) or other fragmentation methods. libretexts.org The resulting fragment ions are then analyzed by a second mass analyzer.

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating a series of characteristic fragment ions (e.g., b- and y-ions). matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be deduced. The presence of a proline residue can have a significant effect on fragmentation, often leading to enhanced cleavage at the N-terminal side of the proline. osu.edu This "proline effect" can produce a strong ion series that is particularly useful for sequencing. matrixscience.com In some cases, proline-containing peptides can undergo unique fragmentation pathways. acs.orgnih.gov Analysis of the MS/MS spectrum of this compound would confirm the Pro-Gly sequence and the presence of the N-terminal Z-group.

Table 2: Common Fragment Ions in Peptide MS/MS

| Ion Type | Structure | Information Gained |

| b-ions | Contain the N-terminus | Sequence information from N-terminus to C-terminus |

| y-ions | Contain the C-terminus | Sequence information from C-terminus to N-terminus |

| a-ions | b-ion minus CO | Confirmatory fragment ions |

| z-ions | Contain the C-terminus | Generated by specific fragmentation techniques like ETD/ECD. matrixscience.comgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Since native amino acids and peptides are non-volatile, they require chemical derivatization to increase their volatility before GC-MS analysis. mdpi.com This typically involves esterification of the carboxyl groups and acylation of the amino and other functional groups. creative-proteomics.comnih.gov

For a compound like this compound, GC-MS analysis would likely involve hydrolysis of the peptide into its constituent amino acids (Proline and Glycine), followed by derivatization of these amino acids. For example, the amino acids can be converted to their methyl ester-pentafluoropropionyl (Me-PFP) derivatives. mdpi.comnih.gov These derivatives are volatile and can be separated by GC and detected by MS. rug.nl This approach can be used to confirm the amino acid composition of the peptide. However, it's important to note that the conditions used for derivatization can sometimes lead to side reactions or conversions of certain amino acids. mdpi.com GC-MS offers high sensitivity and resolution, making it suitable for quantifying specific amino acid derivatives. creative-proteomics.com

Complementary Analytical Techniques in Peptide Research

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a newly synthesized peptide like this compound, this analysis serves as a crucial verification step to confirm that the empirical formula matches the theoretical composition derived from its molecular structure. The molecular formula for this compound is C₁₅H₁₈N₂O₅, with a molecular weight of approximately 306.32 g/mol . chemimpex.comscbt.com

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen in the original sample. The oxygen percentage is typically determined by difference. The experimental results are then compared against the calculated theoretical values. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 58.82% | 58.75% |

| Hydrogen (H) | 5.92% | 5.98% |

| Nitrogen (N) | 9.15% | 9.11% |

| Oxygen (O) | 26.11% | 26.16% |

Peptides are chiral molecules, and their biological activity is critically dependent on their stereochemistry. Optical rotation measurement, or polarimetry, is a non-destructive technique used to confirm the chiral nature and stereochemical integrity of a compound. It measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral substance.

For Z-L-Pro-Gly-OH, which is synthesized from the L-enantiomer of proline, a specific optical rotation is expected. The measurement is highly sensitive to the identity of the compound, its concentration, the solvent used, temperature, and the wavelength of the light. A reported value for the specific rotation ([α]) of Z-L-Pro-Gly-OH is -63.2° when measured in methanol (B129727) at a concentration of 5%. chemimpex.com This levorotatory value confirms the presence of the specific enantiomeric form. This technique is powerful enough to distinguish between constitutional isomers, such as this compound and Z-Gly-Pro-OH, which possess different optical rotation values due to their distinct structures. chemimpex.comsigmaaldrich.com

| Compound | CAS Number | Specific Rotation [α] | Conditions |

|---|---|---|---|

| Z-L-Pro-Gly-OH | 2766-18-9 | -63.2° | c=5 in Methanol chemimpex.com |

| Z-L-Gly-L-Pro-OH | 1160-54-9 | -70° (±2°) | c=2 in Ethanol sigmaaldrich.com |

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. For a protected dipeptide like this compound, these methods can provide insights into its melting behavior, thermal stability, and decomposition pathways. uoguelph.ca

TGA measures the change in mass of a sample as it is heated. For this compound, TGA would reveal the temperatures at which the compound begins to decompose, potentially through the loss of the benzyloxycarbonyl (Z) protecting group followed by the degradation of the peptide backbone. nih.govrsc.org DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting points (Tₘ) and glass transitions (T₉). nih.gov The analysis of dipeptides often shows a distinct melting point, followed by decomposition at higher temperatures, which can sometimes involve cyclization to form diketopiperazines. uoguelph.ca

| Thermal Event | Technique | Typical Temperature Range (°C) | Interpretation for this compound |

|---|---|---|---|

| Melting (Endotherm) | DSC | ~70-160 | Phase transition from solid to liquid. The specific temperature is an indicator of purity. |

| Decomposition (Mass Loss) | TGA | >180 | Onset of thermal degradation, likely involving loss of the Z-group and cleavage of the peptide bond. |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in an electrolyte-filled capillary under the influence of a high-voltage electric field. sciex.com It is particularly well-suited for the analysis of peptides and proteins due to its high resolution, speed, and minimal sample consumption. aun.edu.egnih.gov

For the analysis of this compound, the compound possesses a terminal carboxylic acid group, which will be deprotonated and negatively charged at neutral or basic pH. Under acidic conditions (typically pH < 3), the carboxylic acid will be protonated, and the molecule will be neutral, though analysis under these conditions is common for peptides to achieve optimal separation. bio-rad.com The migration time of the compound through the capillary is characteristic and can be used for identification and quantification. The method can be optimized by adjusting parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. nih.gov Coupling CE with mass spectrometry (CE-MS) provides an even more powerful analytical tool, combining the high-resolution separation of CE with the definitive identification capabilities of MS. nih.gov

| Parameter | Typical Conditions for Peptide Analysis | Purpose |

|---|---|---|

| Capillary | Uncoated Fused Silica (50-75 µm i.d.) | Provides the separation channel and supports the electroosmotic flow. |

| Background Electrolyte (BGE) | 50-100 mM Phosphate or Formate buffer | Maintains pH and conducts current. Acidic pH (e.g., 2.5) is common for peptides. bio-rad.com |

| Applied Voltage | 15-30 kV | Driving force for electrophoretic separation. |

| Temperature | 20-25 °C | Controlled to ensure reproducible migration times. sciex.com |

| Detection | UV Absorbance (200-214 nm) or Mass Spectrometry (MS) | Quantification via UV or identification and quantification via MS. |

Emerging Research Directions and Future Perspectives on Z Pro Gly Oh

Integration of Z-Pro-Gly-OH in Peptide Mimetics Research

Peptide mimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. The proline and glycine (B1666218) residues in this compound provide specific conformational constraints and flexibility, respectively, which are crucial in the design of peptide mimetics.

The proline residue, with its cyclic structure, restricts the backbone's conformational freedom, inducing specific turns in the peptide chain. libretexts.org This is particularly important for mimicking β-turns, which are common secondary structures in proteins and are often involved in molecular recognition processes. nih.gov The glycine spacer in this compound, on the other hand, provides flexibility, which can be advantageous in creating mimetics that can adapt to the binding sites of their targets.

Research in this area focuses on incorporating this compound or its derivatives into larger peptide sequences to study and modulate biological interactions. For instance, the introduction of such a motif can influence the conformational requirements for the activity of peptide hormone analogs or enzyme inhibitors. nih.gov The development of peptidomimetics containing this sequence may lead to new therapeutic agents with improved metabolic stability and longer duration of action. nih.gov

Role in Advanced Materials Science and Bio-inspired Scaffolds

The self-assembly properties of peptides and peptidomimetics are being harnessed to create novel biomaterials and bio-inspired scaffolds for tissue engineering and other biomedical applications. european-mrs.com this compound can serve as a fundamental building block in the design of such materials. The defined secondary structure promoted by the Pro-Gly sequence can guide the assembly of larger supramolecular structures. researchgate.net

The repeating Gly-X-Y motif, where X and Y are often proline or hydroxyproline (B1673980), is characteristic of collagen, the most abundant protein in mammals. rsc.org This has inspired the development of collagen-mimetic peptides (CMPs) for creating biomaterials. rsc.org While this compound itself is a short sequence, it represents a core element that can be polymerized or incorporated into larger, engineered proteins to create materials with tailored mechanical and biological properties. mdpi.com For example, the functionalization of scaffolds with peptide sequences can enhance cell adhesion and proliferation, crucial for tissue regeneration. nih.govresearchgate.net

Future research may involve the synthesis of dendritic polymers or other nanoarchitectures using this compound as a starting unit to create scaffolds that mimic the extracellular matrix. researchgate.net These bio-inspired materials could find applications in drug delivery, regenerative medicine, and as smart materials responsive to biological signals. european-mrs.com

Mechanistic Insights into Peptide Folding and Stability

Understanding the principles of peptide and protein folding is a fundamental challenge in biochemistry. The simple and well-defined structure of this compound makes it an excellent model system for studying the conformational preferences of peptide backbones. The proline residue is known to have a significant impact on folding kinetics due to the slow cis-trans isomerization of the peptide bond preceding it. researchgate.net

The stability of the collagen triple helix, for example, is highly dependent on the presence of proline and hydroxyproline residues. researchgate.net Investigating how modifications to the Pro-Gly sequence within collagen-mimetic peptides affect their thermal stability provides valuable information about the forces that govern protein structure. researchgate.net

Development of Novel Research Tools and Probes

This compound and its derivatives have the potential to be developed into novel research tools and probes for studying biological systems. For instance, peptide sequences can be used to create specific enzyme substrates or inhibitors. The Pro-Gly motif can be part of a recognition sequence for proteases like dipeptidyl peptidase-IV (DPP-IV), which cleaves X-Pro dipeptides from the N-terminus of peptides. rsc.org

By attaching a fluorophore or a quencher to a peptide containing the this compound sequence, researchers can design "pro-fluorophore" probes that become fluorescent upon enzymatic cleavage. rsc.org Such probes are valuable for detecting and quantifying enzyme activity in complex biological samples and for high-throughput screening of potential inhibitors. frontiersin.orgnih.gov

Furthermore, peptide-based probes can be engineered to target specific cellular compartments or to report on the local microenvironment, such as pH. rsc.org The development of quenched activity-based probes (qABPs) allows for the visualization of active enzymes within cells and tissues, providing insights into their physiological and pathological roles. acs.org

Computational Chemistry in Predicting this compound Interactions and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. jstar-research.com Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide detailed information about molecular structure, conformational preferences, and interactions with other molecules. researchgate.netmsu.edu

For this compound, computational studies can predict its three-dimensional geometry, charge distribution, and vibrational spectra. researchgate.net This information is crucial for understanding its interactions with solvent molecules and its potential to form hydrogen bonds, which are key to its role in peptide mimetics and self-assembly. acs.org MD simulations can be used to explore the conformational landscape of the peptide, providing insights into its flexibility and the stability of different secondary structures. nih.gov

Furthermore, computational approaches can be used to model the binding of this compound-containing peptides to their biological targets, such as enzymes or receptors. msu.edu This can aid in the rational design of more potent and selective peptide mimetics. By combining computational predictions with experimental data, researchers can accelerate the development of new materials and research tools based on this versatile tripeptide. researchgate.netmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.